(4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS.ClH/c1-15-14-25-18(21-15)13-22-9-11-23(12-10-22)19(24)16-5-7-17(8-6-16)20(2,3)4;/h5-8,14H,9-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULGKZHWKTHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as phenylthiazoles with a tert-butyl moiety, have shown promising antimicrobial activity against multidrug-resistant pathogens. These include methicillin-resistant Staphylococcus aureus (MRSA), Clostridium difficile, Escherichia coli, Neisseria gonorrhoeae, and Candida albicans.
Mode of Action
Pharmacokinetics
Similar compounds, such as phenylthiazoles with a tert-butyl moiety, have shown enhanced adme properties. One compound in particular demonstrated greater penetration of bacterial membranes and metabolic resistance, which aided a longer duration of action against MRSA.
Result of Action
Similar compounds have shown promising antimicrobial activity against various pathogens. For instance, some phenylthiazoles with a tert-butyl moiety demonstrated potent activity against MRSA and C. difficile. This suggests that the compound could potentially have a similar antimicrobial effect.
Biological Activity
The compound (4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate available data on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure incorporates a tert-butyl group, a thiazole moiety, and a piperazine ring, which are known to enhance lipophilicity and potentially improve bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, phenylthiazoles with a tert-butyl side chain have demonstrated potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the thiazole ring is critical for this activity, as it enhances binding affinity to bacterial targets.
Anticancer Activity
Preliminary research suggests that the compound may possess anticancer properties. Related compounds have been shown to inhibit human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. Inhibitors targeting this enzyme can disrupt oncogenic signaling pathways . The ability to modulate CDK9-mediated transcription has also been noted in structurally similar compounds, indicating potential for apoptosis induction in cancer cells .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound is closely linked to its structural components:
- Tert-butyl Group : Enhances lipophilicity and metabolic stability.
- Thiazole Moiety : Essential for antimicrobial activity; facilitates interaction with bacterial enzymes.
- Piperazine Ring : Contributes to receptor binding and may enhance central nervous system penetration.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and half-life of the compound. For example, related phenylthiazoles have shown increased biological half-lives due to reduced hepatic metabolism, allowing for sustained antibacterial effects .
| Compound | Biological Half-Life (h) | Activity Against MRSA |
|---|---|---|
| 19 | 9.03 | Yes |
| 1a | <0.5 | No |
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of phenylthiazole derivatives against MRSA. Compound 19 , structurally similar to our target compound, exhibited rapid bactericidal activity, completely eradicating high inoculum levels within hours .
- Anticancer Potential : Another study focused on thiazole-containing compounds inhibiting CDK9, which resulted in decreased levels of anti-apoptotic proteins in cancer cells . This suggests that our compound may also have similar mechanisms of action worth exploring.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of thiazole and piperazine possess antimicrobial properties. For instance, compounds with related structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings underscore the importance of the thiazole and piperazine structures in enhancing antimicrobial efficacy.
2. Antitumor Activity
The compound's structural components suggest potential antitumor properties. Thiazole derivatives have been found to induce apoptosis in cancer cells by interacting with key biochemical pathways, such as up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins. This mechanism may lead to mitochondrial dysfunction and cell death, making it a candidate for cancer therapy.
Pharmacokinetics
Understanding the pharmacokinetic properties of (4-(Tert-butyl)phenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is crucial for determining its efficacy and safety profile. Research on similar compounds indicates that they undergo significant metabolic transformations, which could affect their bioavailability and therapeutic potential .
Case Studies
Several studies have documented the effects of related compounds on various biological targets:
- Study on Antimicrobial Effects : A recent investigation into benzothiazole derivatives revealed promising results against resistant bacterial strains, highlighting the potential application of this compound in developing new antibiotics .
- Antitumor Research : In vitro studies demonstrated that a structurally similar compound induced apoptosis in human cancer cell lines, suggesting that further research could validate the antitumor potential of this compound .
Q & A
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
